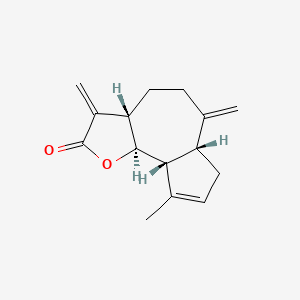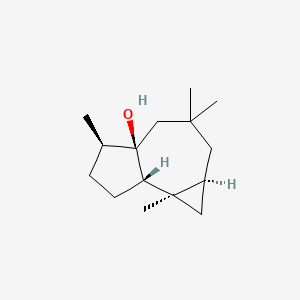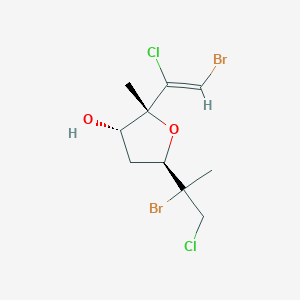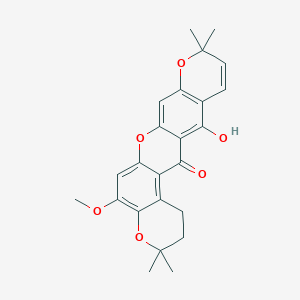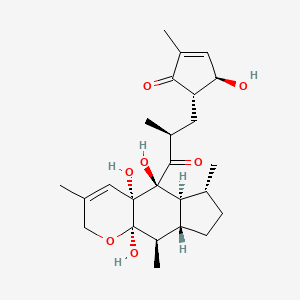
Syuiq-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Syuiq-5 is a derivative of Cryptolepine, known for its ability to induce and stabilize G-quadruplexes. This compound has shown significant potential in cancer research due to its ability to trigger telomere DNA damage and induce cell death by autophagy in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Syuiq-5 is synthesized through a series of chemical reactions involving Cryptolepine as the starting materialSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for scalability. The process includes purification steps such as recrystallization and chromatography to ensure the compound’s high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Syuiq-5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives, which may have different biological activities.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, potentially altering its biological activity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions
Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which may exhibit different biological activities .
Scientific Research Applications
Syuiq-5 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study G-quadruplex stabilization and its effects on DNA structure.
Biology: Investigated for its ability to induce autophagy and telomere DNA damage in cancer cells.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit cell proliferation and induce cell death in cancer cells.
Mechanism of Action
Syuiq-5 exerts its effects by stabilizing G-quadruplex structures in telomeric DNA. This stabilization leads to the delocalization of TRF2 from telomeres, triggering telomere DNA damage and inducing autophagy. The compound also inhibits the c-myc gene promoter activity, leading to reduced cell proliferation and increased cell death in cancer cells .
Comparison with Similar Compounds
SYUIQ-F5: Another quindoline derivative with similar G-quadruplex stabilizing properties.
SYUIQ-FM05: A homolog of Syuiq-5 with similar anticancer activities
Uniqueness of this compound: this compound is unique due to its potent ability to induce telomere DNA damage and autophagy in cancer cells. Its specific interaction with G-quadruplex structures and the subsequent biological effects make it a promising compound in cancer research .
Properties
IUPAC Name |
N-(10H-indolo[3,2-b]quinolin-11-yl)-N',N'-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-24(2)13-7-12-21-18-14-8-3-5-10-16(14)22-19-15-9-4-6-11-17(15)23-20(18)19/h3-6,8-11,23H,7,12-13H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDCVGDSVHUYMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C4=CC=CC=C4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441888 |
Source


|
| Record name | N-(10H-indolo[3,2-b]quinolin-11-yl)-N',N'-dimethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188630-47-9 |
Source


|
| Record name | N-(10H-indolo[3,2-b]quinolin-11-yl)-N',N'-dimethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SYUIQ-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
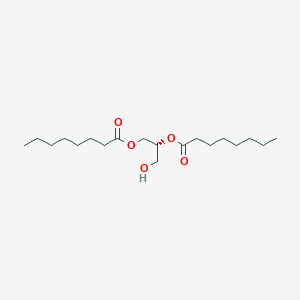
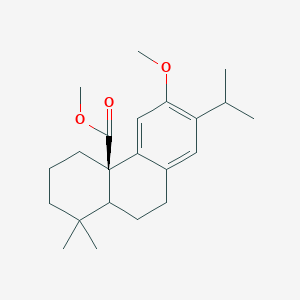



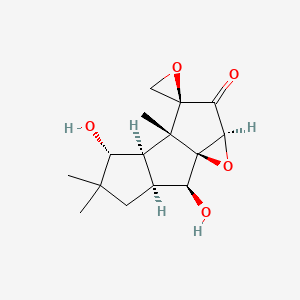
![[(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-4,7,14-triacetyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] pyridine-3-carboxylate](/img/structure/B1246450.png)
